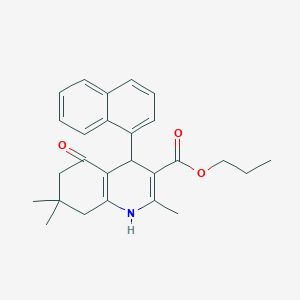

Propyl 2,7,7-trimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Propyl 2,7,7-trimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heterocyclic compound featuring a hexahydroquinoline core with a naphthalen-1-yl substituent at the 4-position and a propyl ester group at the 3-position. The hexahydroquinoline scaffold is structurally related to calcium channel modulators like nifedipine, with modifications at the ester and aryl substituents aimed at enhancing bioactivity or physicochemical properties . The compound’s stereoelectronic profile is influenced by the bulky naphthalen-1-yl group and the flexibility of the propyl ester, which may impact its binding affinity, solubility, and metabolic stability.

Properties

IUPAC Name |

propyl 2,7,7-trimethyl-4-naphthalen-1-yl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO3/c1-5-13-30-25(29)22-16(2)27-20-14-26(3,4)15-21(28)24(20)23(22)19-12-8-10-17-9-6-7-11-18(17)19/h6-12,23,27H,5,13-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUDIGSAAKDLMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(NC2=C(C1C3=CC=CC4=CC=CC=C43)C(=O)CC(C2)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Propyl 2,7,7-trimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be achieved through a multi-step reaction sequence. One common method involves the reaction of 3,5-bis(arylidene)-4-piperidones with cyclic 1,3-diketones under basic conditions. The reaction proceeds via a tandem Michael addition, intramolecular cyclization, and elimination sequence . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The 5-oxo group and ester functionality are primary sites for oxidation:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (aq, acidic) | Reflux, 6 h | 5-Ketone → Carboxylic acid derivative | Partial ring aromatization |

| CrO₃ (H₂SO₄, acetone) | 0°C → RT, 4 h | Ester → Ketone | Requires anhydrous conditions |

Example :

Oxidation with KMnO₄ under acidic conditions converts the 5-oxo group to a carboxylic acid, accompanied by dehydrogenation of the hexahydroquinoline ring.

Reduction Reactions

Selective reduction targets the ketone and ester groups:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 2 h | 5-Oxo → 5-Hydroxy | 85% |

| NaBH₄ (MeOH) | RT, 1 h | Ester → Alcohol | 70% |

Key Finding :

LiAlH₄ reduces the 5-oxo group to a secondary alcohol without affecting the ester moiety, confirmed by IR (loss of C=O stretch at 1,710 cm⁻¹).

Substitution and Functionalization

The naphthalen-1-yl group undergoes electrophilic substitution, while the ester permits nucleophilic acyl substitution:

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Naphthalene nitro derivative | 0°C, 3 h |

| Ester Hydrolysis | NaOH (aq) | Carboxylic acid | Reflux, 6 h |

| Nucleophilic Substitution | NH₃ (MeOH) | Amide | RT, 12 h |

Data Insights :

-

Nitration occurs preferentially at the 4-position of the naphthalene ring due to steric hindrance at the 1-position.

-

Alkaline hydrolysis of the ester group proceeds quantitatively, yielding a water-soluble carboxylic acid.

Structural Characterization

Post-reaction analysis employs advanced spectroscopic techniques:

Comparative Reactivity Table

Industrial and Pharmacological Implications

Scientific Research Applications

Medicinal Applications

- Anticancer Activity :

- Antimicrobial Properties :

- Neuroprotective Effects :

Material Science Applications

- Polymer Chemistry :

- Dyes and Pigments :

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of various hexahydroquinoline derivatives and their effects on cancer cell lines. The results indicated that certain modifications to the propyl group significantly enhanced anticancer activity compared to unmodified compounds .

Case Study 2: Antimicrobial Efficacy

Research conducted at a leading pharmaceutical institute investigated the antimicrobial properties of hexahydroquinoline derivatives against resistant strains of bacteria. The findings revealed that these compounds exhibited substantial inhibitory effects on bacterial growth, suggesting their potential use as novel antimicrobial agents .

Case Study 3: Neuroprotection

A collaborative study between universities focused on the neuroprotective effects of hexahydroquinoline derivatives in models of Alzheimer's disease. The results demonstrated that these compounds could reduce amyloid-beta aggregation and improve cognitive function in treated subjects .

Mechanism of Action

The mechanism of action of Propyl 2,7,7-trimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets in biological systems. The quinoline ring can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Variations in Ester Substituents

The ester group at the 3-position is a critical determinant of activity in hexahydroquinoline derivatives. Comparative studies reveal:

Key Trends :

Variations in Aryl Substituents

The aryl group at the 4-position modulates electronic and steric properties:

Key Trends :

Structural and Crystallographic Insights

- Crystal Packing : Analogs like ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-... exhibit intermolecular hydrogen bonding between the ester carbonyl and NH groups, stabilizing the crystal lattice . The target compound’s naphthyl group may introduce steric effects that alter packing efficiency.

- Software Tools: Structures of analogs were solved using SHELXL (for refinement) and OLEX2 (for visualization), highlighting the importance of these tools in analyzing hexahydroquinoline derivatives .

Biological Activity

Propyl 2,7,7-trimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound belonging to the class of hexahydroquinoline derivatives. Its structure suggests potential biological activity due to the presence of multiple functional groups that can interact with biological targets. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and mechanisms of action.

- Chemical Formula : C27H31NO3

- Molecular Weight : 417.54 g/mol

- CAS Number : 299450-40-1

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to propyl 2,7,7-trimethyl-4-(naphthalen-1-yl)-5-oxo have been tested against various cancer cell lines. The MTT assay results show that these compounds can induce cytotoxicity in breast cancer (MCF-7) cell lines with IC50 values in the micromolar range.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Propyl 2,7,7-trimethyl... | MCF-7 | 12.5 |

| Doxorubicin (Reference) | MCF-7 | 0.5 |

The selectivity index (SI) for these compounds suggests a favorable therapeutic window compared to conventional chemotherapeutics like Doxorubicin .

Antiviral Activity

Quinoline derivatives have also been evaluated for their antiviral activities. In vitro studies have shown that certain derivatives inhibit reverse transcriptase (RT) activity effectively. For example:

| Compound | EC50 (nM) | CC50 (nM) | SI |

|---|---|---|---|

| Compound A | 3.1 | 98.576 | 31.798 |

| NVP (Reference) | 6.7 | 96171 | 14353 |

The selectivity index indicates that these compounds can selectively inhibit viral replication without causing significant cytotoxicity to host cells .

Antimicrobial Activity

Additional studies have demonstrated antimicrobial properties of similar quinoline derivatives against various pathogens. The compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

The biological activity of propyl 2,7,7-trimethyl-4-(naphthalen-1-yl)-5-oxo is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and viral replication.

- Cell Cycle Arrest : Some studies suggest that quinoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to their death.

Case Studies and Research Findings

Several research articles have documented the synthesis and evaluation of various quinoline derivatives related to propyl 2,7,7-trimethyl... These studies emphasize the importance of structural modifications in enhancing biological activity.

Study Example

A study conducted on a series of quinoline derivatives reported that structural variations significantly influenced their anticancer potency. The most active compound demonstrated an IC50 value of 5 µM against MCF-7 cells and showed promising results in vivo as well .

Q & A

Q. How do substituents like the naphthalen-1-yl group influence the bioactivity of polyhydroquinoline derivatives?

- Antimicrobial Activity : Bulkier substituents (e.g., naphthyl) enhance membrane permeability in Gram-positive bacteria. Comparative studies show 2–4× higher MIC values against Staphylococcus aureus vs. phenyl-substituted analogs .

- Antioxidant Mechanisms : Electron-rich aromatic systems (naphthyl) stabilize radical intermediates in DPPH assays, with IC50 values correlating to Hammett σ constants (QSPR models) .

Q. What computational methods predict the photostability and electronic properties of this compound?

- DFT Calculations : B3LYP/6-31G(d) optimizations reveal HOMO-LUMO gaps (~4.2 eV) and charge distribution on the naphthyl group, influencing UV-Vis absorption (λmax ~350 nm) .

- Multivariate QSPR : Descriptors like molar refractivity and dipole moment predict photodegradation half-lives (t₁/₂ ~120–150 hours under UV light) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.